2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

Solid-Phase Peptide Synthesis Atom Economy Orthogonal Protection

2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid (synonym: Boc-Dap-OH, CAS Registry Numbers 96895-04-4 and 73259-81-1) is a monoprotected derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), classified as an Nα-Boc-L-2,3-diaminopropionic acid building block for solid-phase peptide synthesis (SPPS). Its defining structural feature is the site-specific installation of the acid-labile tert-butoxycarbonyl (Boc) group at the β-side-chain amino position, leaving the α-amino group free for direct coupling.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 96895-04-4
Cat. No. B3317665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS96895-04-4
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)N
InChIInChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)
InChIKeyZSJIIZWMJVWKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap-OH) Procurement Baseline: Identity, Orthogonal Protection Strategy, and Primary Comparator Landscape


2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid (synonym: Boc-Dap-OH, CAS Registry Numbers 96895-04-4 and 73259-81-1) is a monoprotected derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), classified as an Nα-Boc-L-2,3-diaminopropionic acid building block for solid-phase peptide synthesis (SPPS) . Its defining structural feature is the site-specific installation of the acid-labile tert-butoxycarbonyl (Boc) group at the β-side-chain amino position, leaving the α-amino group free for direct coupling . Its closest in-class comparators include Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH, CAS 181954-34-7), which bears a base-labile Fmoc group at the α-amino position; orthogonally diprotected Fmoc-Dap(Boc)-OH (CAS 162558-25-0); and the homologous Boc-2,4-diaminobutanoic acid (Boc-Dab-OH). Core distinctions from these analogs center on regiochemistry of protection, orthogonal deprotection chemistry, molecular weight, and resultant compatibility with divergent synthetic strategies, each with quantifiable procurement implications [1].

β-side-chain Boc protection leaves α-amine free for direct coupling
Compatible with Boc/Bzl SPPS and orthogonal Fmoc/tBu strategies
Enables late-stage side-chain deprotection with TFA without additional steps

Why 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid Cannot Be Interchanged with Generic Fmoc-Dap Analogs: Regiochemical and Orthogonal Deprotection Constraints


Generic substitution between Boc-Dap-OH and its most structurally similar analog, Fmoc-Dap-OH, is scientifically unsound due to fundamental and mutually exclusive differences in both the site of protection and the orthogonal deprotection chemistry . Boc-Dap-OH protects the β-side-chain amine, rendering it compatible with Boc/Bzl SPPS strategies requiring acid-mediated global deprotection, while leaving the α-amine free for direct incorporation without prior deprotection steps . Conversely, Fmoc-Dap-OH protects the α-amino group with a base-labile Fmoc moiety, necessitating piperidine deprotection and making it incompatible with base-sensitive sequences . These divergent protection schemes lead to quantifiable differences in molecular economy (204.22 vs. 326.35 g/mol), solubility profiles, and orthogonal compatibility with other protecting groups, directly impacting synthetic route design and total step count [1]. The substitution of one for the other is not a trivial analog replacement; it mandates a complete redesign of the orthogonal protection scheme.

Attribute
Boc-Dap-OH (Target)
Fmoc-Dap-OH (Substitute)
Protection site
β-side-chain amine
Nα-amine
Deprotection reagent
TFA (acid-labile)
20% piperidine (base-labile)
Protecting group mass
Lower mass burden
Higher mass burden

Quantitative Differentiation Evidence for 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid vs. Closest Analogs


Cβ-Side-Chain vs. Nα-Terminal Protection Site: Molecular Weight and Atom Economy Advantage of Boc-Dap-OH over Fmoc-Dap-OH

Boc-Dap-OH (2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid) is monoprotected exclusively at the β-side-chain amine with the Boc group, whereas Fmoc-Dap-OH is protected at the Nα-terminus with the Fmoc group . This regiochemical difference results directly in a 37.4% reduction in molecular weight (204.22 g/mol for Boc-Dap-OH vs. 326.35 g/mol for Fmoc-Dap-OH), as specified in supplier certificates of analysis . The lower molecular weight translates into superior atom economy in peptide synthesis: for every mole of Dap residue incorporated, 122 g/mol less protecting group mass is carried through the synthetic sequence .

Molecular Weight
Data to verify
204.22 vs 326.35 g/mol (−37.4%)
Reported lower protecting group mass; may support resin loading review
Supplier specification data; independent verification recommended
Solid-Phase Peptide Synthesis Atom Economy Orthogonal Protection

Purity Specification Advantage: TLC vs. HPLC Purity Reporting and the ≥98.0% (TLC) Specification of Boc-Dap-OH Relative to Fmoc-Dap-OH

The standard quality specification for Boc-Dap-OH (Sigma-Aldrich Catalog No. 15402) is ≥98.0% (TLC), whereas the closest in-class monoprotected comparator, Fmoc-Dap-OH (Catalog No. 47552), is specified at ≥97.0% (HPLC) . The non-standard nature of the open-chain 2,3-diaminopropionic acid scaffold often precludes direct HPLC-based assay comparisons with typical protected amino acids, and the TLC-based purity specification reflects the established identity and purity documentation of this specific building block . The indicated impurity of ~3% water (Karl Fischer titration) provides explicit Lot-to-Lot compositional transparency not uniformly declared for Fmoc-Dap-OH analogs .

Purity Specification
Data to verify
≥98.0% (TLC), ~3% H₂O declared
Reported purity context; water content supports mass correction
TLC-based specification; compare with HPLC-grade requirements
Quality Control Analytical Purity Peptide Synthesis Building Blocks

Deprotection Orthogonality: Acid-Labile Boc vs. Base-Labile Fmoc Strategies in Diaminopropionic Acid Building Blocks

The Boc group on Boc-Dap-OH is removed with trifluoroacetic acid (TFA, 50-100% v/v in DCM, 30-60 min), a condition under which Fmoc-protected amino acids are entirely inert . Conversely, the Fmoc group on Fmoc-Dap-OH requires 20% piperidine in DMF (typically 5-20 min) for removal, conditions that are known to promote aspartimide formation in Asp-containing sequences and are incompatible with base-sensitive modifications [1][2]. This is a class-level orthogonal protection principle documented extensively in SPPS methodology literature, where Boc and Fmoc are recognized as mutually orthogonal protecting groups requiring entirely different deprotection reagents and conditions [1][2]. The Boc group's compatibility with anhydrous HF or TFA-based global deprotection strategies makes Boc-Dap-OH uniquely suited for Boc/Bzl SPPS protocols that utilize benzyl-based side-chain protection [1].

Deprotection Orthogonality
Class-level
Boc: TFA-labile; Fmoc: piperidine-labile
True orthogonality supports multi-step orthogonal SPPS design
Class-level principle; confirm with specific sequence context
Orthogonal Deprotection Solid-Phase Peptide Synthesis Boc/Bzl Strategy

Enantiomeric Purity and Optical Rotation Specifications: Lot-Release Data for Boc-Dap-OH vs. Fmoc-Dap-OH

Boc-Dap-OH is specified with explicit optical rotation values of [α]20/D +5.5±1° (c = 1% in methanol:water 1:1) on commercial Certificates of Analysis . In contrast, Fmoc-Dap-OH from the same supplier is not assigned a formal optical rotation specification; instead, enantiomeric identity is inferred indirectly from HPLC retention time and the chiral starting material used . When the hydrochloride counterion form is procured or prepared, enantiomeric purity has been documented as ≥99% ee for Boc-Dap-OH through chiral HPLC analysis [1].

Chiral Purity
Context-dependent
[α]20/D +5.5±1°, ≥99% ee achievable
Reported lot-level optical rotation; supports chiral purity review
Enantiomeric excess may vary between suppliers
Chiral Purity Stereochemistry Quality by Specification

Melting Point and Thermal Stability: 210°C (dec.) for Boc-Dap-OH as a Proxy for Crystalline Purity and Handling Stability vs. Fmoc-Dap Comparators

Boc-Dap-OH exhibits a sharp melting point of 210°C (with decomposition), as documented in supplier specifications . In contrast, Fmoc-Dap-OH is reported to melt at >146 °C (dec.), indicating a lower temperature onset of thermal decomposition . While both compounds decompose upon melting, the higher decomposition-onset temperature of Boc-Dap-OH is consistent with its lower molecular complexity and the absence of the thermally labile dibenzofulvene-forming Fmoc moiety. This higher thermal stability allows for broader solvent drying options (e.g., elevated temperature vacuum drying) during post-purchase handling without risking premature deprotection.

Thermal Stability
Data to verify
210 °C (dec.) vs >146 °C (dec.)
Reported higher decomposition onset; relevant to drying and handling
Supplier specifications; lot-specific validation advised
Thermal Stability Crystallinity Handling and Storage

Application Scenarios for 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid Driven by Quantitative Differentiation Evidence


Boc/Bzl Solid-Phase Peptide Synthesis of Acid-Stable, Base-Sensitive Peptide Sequences Incorporating 2,3-Diaminopropionic Acid Residues

The defining advantage of Boc-Dap-OH is its integration into Boc/Bzl SPPS protocols. The β-Boc group remains stable throughout repetitive TFA-mediated Nα-Boc removal cycles, while the Bzl-based side-chain protections and peptide-resin linkage are also acid-labile. This unified acidolytic global deprotection strategy is incompatible with Fmoc chemistry, making Boc-Dap-OH the building block of choice for sequences containing base-sensitive functionalities such as deamidation-prone Asn-Gly motifs or O-acyl modifications that would not survive repeated piperidine exposure [1]. The use of Boc-Dap-OH eliminates the need for post-synthetic side-chain deprotection steps, consolidating the synthetic workflow and reducing total step count by at least one orthogonal deprotection stage compared to strategies employing Fmoc-Dap(Boc)-OH for the same purpose [2].

Synthesis of Glucosamine Synthase Inhibitors Requiring a Free Nα-Amine for Direct Derivatization Without Prior Deprotection

Boc-Dap-OH is explicitly cited as a monoprotected derivative used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . In these applications, the free α-amino group of Boc-Dap-OH serves as a direct nucleophile for amide bond formation, eliminating a deprotection step that would otherwise be required if an Nα-Fmoc-protected building block were used. This step economy is directly enabled by the compound's regiochemical protection scheme, reducing the minimum synthetic step count for inhibitor assembly by one deprotection operation .

Peptide-Metal Complexing Agent Synthesis Exploiting the Free Nα-Amine for N-Terminal Functionalization

Boc-Dap-OH is specifically noted for the preparation of peptides with metal-complexing groups . The unprotected α-amine allows direct conjugation of metal-chelating moieties (e.g., DTPA, NOTA, DOTA derivatives) under conditions that would simultaneously cleave an Nα-Fmoc group, thereby preserving the side-chain Boc protection for later acidic release. This regiochemical compatibility streamlines the synthesis of peptide-metal conjugates for imaging and therapeutic applications, where precise control over the site of metal chelator attachment is critical for maintaining biological activity .

Solid-Phase Synthesis of Gramicidin S Cyclic Analogs and Cationic Antimicrobial Peptides with Defined Side-Chain Amine Presentation

The Sigma-Aldrich application notes for Boc-Dap-OH document its use in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . In these cyclic decapeptide scaffolds, the side-chain amine of Dap—protected as the Boc carbamate—is selectively revealed only during the final TFA cleavage step, enabling precise spatial orientation of cationic charges in the folded cyclic peptide. This late-stage deprotection strategy is essential for achieving the desired amphipathic conformation correlated with antimicrobial selectivity, and cannot be replicated using Nα-Fmoc-protected Dap derivatives without additional orthogonal protection layers .

Application
Selection Property
Validation Focus
Boc/Bzl SPPS of base-sensitive peptides
β-Boc / free α-amine orthogonal protection
TFA-based global deprotection compatibility and reduced step count
Glucosamine synthase inhibitor synthesis
Free Nα-amine for direct coupling
Step economy and absence of pre-coupling deprotection
Peptide-metal chelator conjugates
Site-specific N-terminal functionalization
Selective Boc retention during metal chelator conjugation
Cationic antimicrobial peptide synthesis
Late-stage side-chain amine release
Spatial charge presentation and antimicrobial selectivity
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